4-Diethylaminobenzenesulphonyl chloride
Description
Sulfonyl chlorides are pivotal intermediates in organic synthesis, widely employed to prepare sulfonamides, sulfonate esters, and other sulfur-containing compounds . The diethylamino group, being a strong electron-donating substituent, significantly influences the compound’s reactivity, solubility, and applications in pharmaceuticals and agrochemicals.
Properties
CAS No. |
90945-15-6 |
|---|---|
Molecular Formula |
C10H14ClNO2S |
Molecular Weight |
247.74 g/mol |
IUPAC Name |
4-(diethylamino)benzenesulfonyl chloride |
InChI |
InChI=1S/C10H14ClNO2S/c1-3-12(4-2)9-5-7-10(8-6-9)15(11,13)14/h5-8H,3-4H2,1-2H3 |
InChI Key |
USMOFKMCIDJIBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Effects on Sulfonyl Chlorides
*Calculated based on substituent addition to benzene sulfonyl chloride (C₆H₅ClO₂S, MW 176.62).
Key Observations:
- Electronic Effects : Electron-donating groups (e.g., -N(CH₂CH₃)₂) decrease the electrophilicity of the sulfonyl chloride, reducing its reactivity in nucleophilic substitution reactions compared to electron-withdrawing substituents (e.g., -Cl, -COCH₃) .
- Steric Hindrance: Bulky substituents like diethylamino may slow reaction kinetics due to steric shielding of the sulfonyl chloride group .
- Melting Points : Compounds with halogen substituents (e.g., 4-chloro derivatives) exhibit higher melting points due to increased molecular symmetry and intermolecular forces .
Research Findings and Trends
Recent studies emphasize tailoring sulfonyl chlorides for targeted applications:
- Electron-Donating Groups: Used to modulate drug solubility and bioavailability (e.g., diethylamino derivatives in prodrug design) .
- Hybrid Derivatives : Compounds like (2,4-dichlorophenyl)methanesulfonyl chloride () combine multiple substituents for enhanced reactivity in agrochemical synthesis .
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